Cas no 205110-48-1 (Cethromycin)

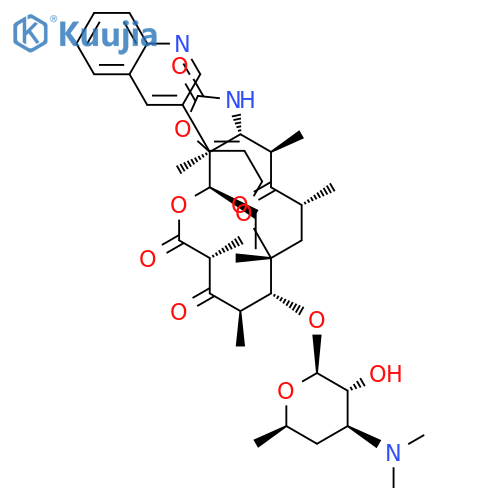

Cethromycin structure

商品名:Cethromycin

Cethromycin 化学的及び物理的性質

名前と識別子

-

- Cethromycin

- (1R,2R,4R,6R,7R,8R,10R,13R,14S)-7-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-13-ethyl-2,4,6,8,10,14-hexamethyl-6-[(E)-3-quinolin-3-ylprop-2-enoxy]-12,15-dioxa-17-azabicyclo[12.3.

- ABT-773

- Cethromycin-D6

- ABT 773

- Restanza

- (1S,2R,5R,7R,8R,9R,11R,13R,14R)-8-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-1,5,7,9,11,13-hexamethyl-9-[(E)-3-quinolin-3-ylprop-2-enoxy]-3,17-dioxa-15-azabicyclo[12.3.0]heptadecane-4,6,12,16-tetrone

- CHEMBL133924

- (1S, 2R, 5R, 7R, 8R, 9R, 11R, 13R, 14R)-8-[(2S, 3R, 4S, 6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-1, 5, 7, 9, 11, 13-hexamethyl-9-[(E)-3-quinolin-3-ylprop-2-enoxy]-3, 17-dioxa-15-azabicyclo[12.3.0]heptadecane-4, 6, 12, 16-tetrone

- BDBM50511979

- Cethromycin [USAN]

- NS00070486

- Cethromycin (USAN/INN)

- CHEBI:29506

- (3aS,4R,7R,9R,10R,11R,13R,15R,15aR)-4-ethyl-3a,7,9,11,13,15-hexamethyl-2,6,8,14-tetraoxo-11-{[3-(quinolin-3-yl)prop-2-en-1-yl]oxy}tetradecahydro-2H-oxacyclotetradecino[4,3-d][1,3]oxazol-10-yl 3,4,6-trideoxy-3-(dimethylamino)-beta-D-xylo-hexopyranoside

- J0086219X6

- GTPL10791

- CETHROMYCIN [MART.]

- CETHROMYCIN [WHO-DD]

- A-195773.0

- cetromicina

- A-195773

- CETHROMYCIN [MI]

- D02391

- (3aS,4R,7R,9R,10R,11R,13R,15R,15aR)-4-ethyl-3a,7,9,11,13,15-hexamethyl-2,6,8,14-tetraoxo-11-{[(2E)-3-quinolin-3-ylprop-2-en-1-yl]oxy}tetradecahydro-2H-oxacyclotetradecino[4,3-d][1,3]oxazol-10-yl 3,4,6-trideoxy-3-(dimethylamino)-beta-D-xylo-hexopyranoside

- cethromycinum

- 205110-48-1

- DB06419

- cethromycine

- CETHROMYCIN [INN]

- Abbott-195773

- ABT773

- SCHEMBL1818083

- A 195,773

- DA-72101

-

- インチ: InChI=1S/C42H59N3O10/c1-11-32-42(8)36(44-40(50)55-42)25(4)33(46)23(2)21-41(7,51-18-14-15-28-20-29-16-12-13-17-30(29)43-22-28)37(26(5)34(47)27(6)38(49)53-32)54-39-35(48)31(45(9)10)19-24(3)52-39/h12-17,20,22-27,31-32,35-37,39,48H,11,18-19,21H2,1-10H3,(H,44,50)/b15-14+/t23-,24-,25+,26+,27-,31+,32-,35-,36-,37-,39+,41-,42-/m1/s1

- InChIKey: PENDGIOBPJLVBT-ONLVEXIXSA-N

- ほほえんだ: CC[C@H]1OC(=O)[C@H](C)C(=O)[C@H](C)[C@@H](O[C@@H]2O[C@H](C)C[C@H](N(C)C)[C@H]2O)[C@](C)(OC/C=C/C2C=NC3=CC=CC=C3C=2)C[C@@H](C)C(=O)[C@H](C)[C@H]2NC(O[C@]12C)=O

計算された属性

- せいみつぶんしりょう: 765.42000

- どういたいしつりょう: 765.420045

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 12

- 重原子数: 55

- 回転可能化学結合数: 8

- 複雑さ: 1410

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 13

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 163

- 疎水性パラメータ計算基準値(XlogP): 5.4

じっけんとくせい

- 密度みつど: 1.22

- ゆうかいてん: 211-213°

- ふってん: 927.1°Cat760mmHg

- フラッシュポイント: 514.5°C

- 屈折率: 1.578

- PSA: 162.82000

- LogP: 5.43850

Cethromycin 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| MedChemExpress | HY-19655-5mg |

Cethromycin |

205110-48-1 | 91.80% | 5mg |

¥16500 | 2023-08-31 | |

| Biosynth | FIA11048-1 mg |

Restanza |

205110-48-1 | 1mg |

$451.00 | 2023-01-04 | ||

| Ambeed | A839119-1mg |

Cethromycin |

205110-48-1 | 98+% | 1mg |

$1016.0 | 2024-04-22 | |

| Biosynth | FIA11048-10 mg |

Restanza |

205110-48-1 | 10mg |

$2,345.20 | 2023-01-04 | ||

| Biosynth | FIA11048-25 mg |

Restanza |

205110-48-1 | 25mg |

$4,397.25 | 2023-01-04 | ||

| MedChemExpress | HY-19655-1mg |

Cethromycin |

205110-48-1 | 91.80% | 1mg |

¥6600 | 2024-04-19 | |

| ChemScence | CS-0016168-5mg |

Cethromycin |

205110-48-1 | 5mg |

$1650.0 | 2022-04-27 | ||

| Biosynth | FIA11048-5 mg |

Restanza |

205110-48-1 | 5mg |

$1,465.75 | 2023-01-04 | ||

| 1PlusChem | 1P00BEJ1-5mg |

CETHROMYCIN |

205110-48-1 | 91% | 5mg |

$1925.00 | 2023-12-19 | |

| A2B Chem LLC | AF31245-5mg |

Cethromycin |

205110-48-1 | 91% | 5mg |

$1685.00 | 2024-04-20 |

Cethromycin 関連文献

-

Y. S. Liu,X. Zhang,X. F. Yang,X. K. Hong,J. F. Feng,M. S. Si,X. F. Wang Phys. Chem. Chem. Phys., 2015,17, 10462-10467

-

Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382

-

Jing Xu,Chunrui Wang,Yao Zhang,Xu Liu,Xiaoyun Liu,Shenyang Huang,Xiaoshuang Chen CrystEngComm, 2013,15, 764-768

205110-48-1 (Cethromycin) 関連製品

- 2060020-45-1(5-amino-6-methyl-3-(trifluoromethyl)heptanoic acid)

- 32329-98-9(3,4'-Dimethoxy-2'-hydroxychalcone)

- 151623-58-4(5,6-dihydronaphthalene-2-carboxylic acid)

- 2248201-04-7((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)

- 2228640-97-7(methyl 4-amino-3-{bicyclo2.2.1hept-5-en-2-yl}butanoate)

- 1806262-66-7(3-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-5-carboxaldehyde)

- 2411280-16-3(1-{4-[(Oxiran-2-yl)methoxy]phenyl}pyrrolidine)

- 1699324-03-2(3-{(benzyloxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid)

- 942357-57-5(3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol)

- 904813-98-5(2-(phenylamino)-2-(pyridin-2-yl)acetonitrile)

推奨される供給者

Amadis Chemical Company Limited

(CAS:205110-48-1)Cethromycin

清らかである:99%

はかる:1mg

価格 ($):914.0